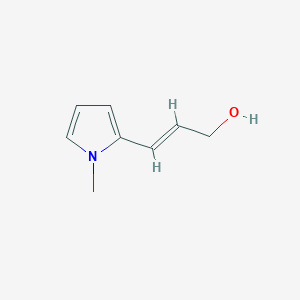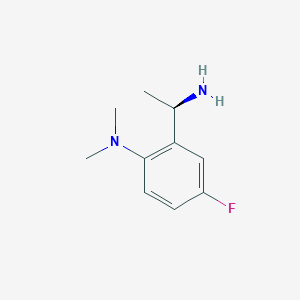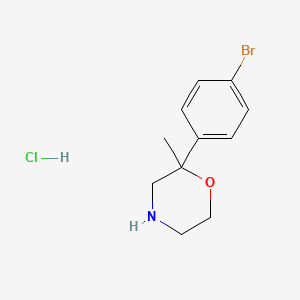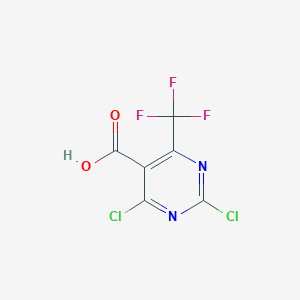
2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is a chemical compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to a pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,4-dichloropyrimidine with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be used to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles.
Solvents: DMF, dichloromethane, and acetonitrile are frequently used solvents.
Catalysts: Bases like potassium carbonate or sodium hydride are often employed to facilitate reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and agrochemical applications .
科学研究应用
2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules for research purposes.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is primarily related to its ability to interact with biological targets through its functional groups. The chlorine and trifluoromethyl groups enhance the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating their activity. This makes it a valuable tool in drug discovery and development .
相似化合物的比较
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
- 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid
Comparison: Compared to these similar compounds, 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions .
属性
分子式 |
C6HCl2F3N2O2 |
|---|---|
分子量 |
260.98 g/mol |
IUPAC 名称 |
2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6HCl2F3N2O2/c7-3-1(4(14)15)2(6(9,10)11)12-5(8)13-3/h(H,14,15) |
InChI 键 |
IVUMLUZREDGIHC-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13545529.png)
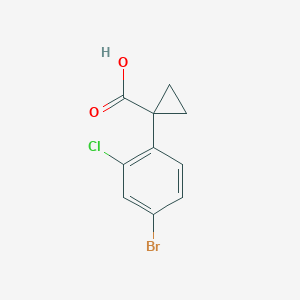
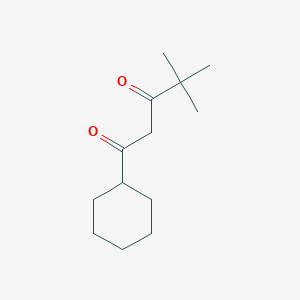

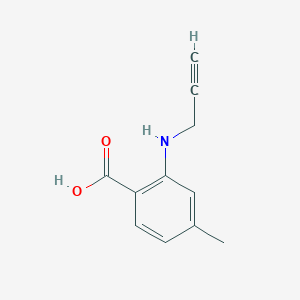
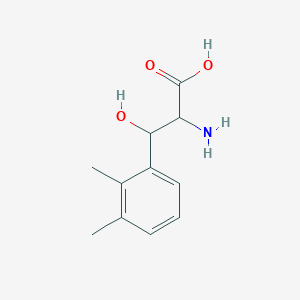
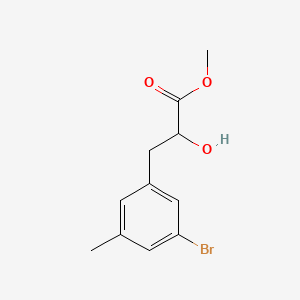
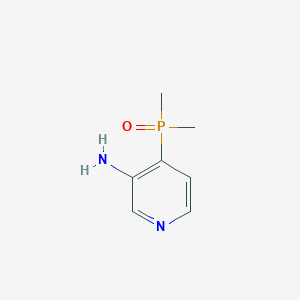
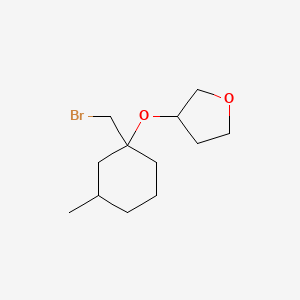
![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)
